SH5-07

説明

SH5-07は、シグナル伝達および転写活性化因子3(STAT3)タンパク質のヒドロキサム酸系阻害剤です。STAT3は、細胞増殖や分化、免疫応答、腫瘍形成など、さまざまな細胞プロセスにおいて重要な役割を果たす転写因子です。This compoundはSTAT3活性を阻害する上で大きな可能性を示しており、癌治療の有望な候補となっています .

準備方法

合成経路と反応条件

SH5-07は、BP-1-102のヒドロキサム酸アナログとして合成されます。合成には、特定の条件下でのヒドロキサム酸誘導体と安息香酸誘導体の反応が含まれます。反応には通常、ジメチルスルホキシド(DMSO)などの溶媒の使用が必要で、反応促進のために加熱が必要になる場合もあります .

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と制御された反応条件を使用して、化合物の品質と収率の一貫性を確保することが含まれます。最終生成物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類

SH5-07は、主にSTAT3タンパク質に結合してその活性を阻害する阻害反応を受けます。通常の条件下では、有意な酸化、還元、または置換反応は起こりません .

一般的な試薬と条件

This compoundの合成に使用される一般的な試薬には、ヒドロキサム酸誘導体、安息香酸誘導体、DMSOなどの溶媒が含まれます。反応条件は通常、制御された温度を含み、反応速度を上げるために触媒を使用する必要がある場合があります .

生成される主な生成物

This compoundの合成から生成される主な生成物は、ヒドロキサム酸系のSTAT3阻害剤そのものです。反応は、最小限の副生成物でthis compoundを生成するように設計されており、高純度と効力を確保しています .

科学研究の応用

科学的研究の応用

Preclinical Studies

Numerous preclinical studies have established the efficacy of SH5-07 across various cancer types:

- Breast Cancer : In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells by targeting the STAT3 signaling pathway. This was supported by findings showing decreased levels of phosphorylated STAT3 (pSTAT3) and reduced viability of breast cancer cells in xenograft models .

- Glioma : this compound has been shown to inhibit the growth of human glioma xenografts. It effectively reduced tumor size and induced apoptosis in glioma cells, highlighting its potential as a therapeutic agent for brain tumors .

- Bladder Cancer : Recent research indicates that this compound significantly suppresses bladder cancer cell survival by targeting cancer stem cells (CSCs) and inducing reactive oxygen species (ROS) production, leading to increased apoptosis .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other STAT3 inhibitors:

| Inhibitor | Cancer Type | IC50 (μM) | Mechanism | Effect on Tumor Growth |

|---|---|---|---|---|

| This compound | Breast Cancer | 1 - 8 | Inhibits STAT3 DNA-binding | Significant reduction |

| This compound | Glioma | 1 - 3 | Disrupts STAT3 signaling | Effective |

| TTI-101 | Bladder Cancer | 0 - 50 | Targets CSCs and induces ROS | Significant reduction |

Case Study 1: Breast Cancer Xenograft Model

In a study involving a breast cancer xenograft model, administration of this compound resulted in a marked decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, correlating with reduced pSTAT3 levels .

Case Study 2: Bladder Cancer Spheroids

Research on bladder cancer spheroids indicated that treatment with this compound led to significant reductions in spheroid size and viability. The compound's ability to induce ROS production was linked to enhanced apoptosis, evidenced by increased activation of caspases .

作用機序

SH5-07は、STAT3タンパク質に結合して、成長因子受容体との結合を阻害することによって効果を発揮します。この阻害は、STAT3のリン酸化と二量体化を防ぎ、それによってそのDNA結合活性を阻害し、その後の遺伝子転写を阻害します。この化合物は、STAT1:STAT3およびSTAT1:STAT1活性よりもSTAT3:STAT3 DNA結合活性を優先的に阻害し、STAT3依存性経路の標的阻害を確実にします .

類似の化合物との比較

This compoundは、SH4-54やBP-1-102などの他のSTAT3阻害剤と比較されます。

類似化合物との比較

SH5-07 is compared with other STAT3 inhibitors such as SH4-54 and BP-1-102:

生物活性

SH5-07 is a hydroxamic acid-based small molecule that functions primarily as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a crucial role in various cancers. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

This compound inhibits the phosphorylation and dimerization of STAT3, which is critical for its activation. By blocking these processes, this compound effectively reduces the transcriptional activity of STAT3 target genes involved in cell proliferation, survival, and metastasis. Key findings regarding its mechanism include:

- Inhibition of pY705STAT3 : Studies show that this compound significantly inhibits the phosphorylation of STAT3 at tyrosine 705 (pY705STAT3) within 0.5 to 1 hour post-treatment, with sustained effects observed for up to 9 hours at optimal concentrations (5 μM) .

- Downregulation of Oncogenes : The treatment leads to decreased expression levels of oncogenic proteins such as Bcl-2, Bcl-xL, Cyclin D1, and c-Myc, which are associated with cancer cell survival and proliferation .

In Vitro Studies

Recent research has demonstrated the efficacy of this compound in various cancer models:

Bladder Cancer

A study focused on bladder cancer (BCa) revealed that this compound significantly reduced cell viability in three-dimensional (3D) spheroid and organoid models derived from human BCa cell lines. Key results include:

- Cell Viability Reduction : Treatment with this compound resulted in a decrease in spheroid size and viability by inducing apoptosis through increased reactive oxygen species (ROS) production .

- Apoptosis Induction : The activation of caspases (specifically caspase 3/7) was noted alongside PARP cleavage, indicating that this compound promotes apoptosis in BCa cells .

Comparison with Other Inhibitors

In comparative studies with another STAT3 inhibitor, TTI-101, this compound demonstrated superior effects in terms of reducing stemness markers (CD44 and CD133) and inducing ROS-mediated apoptosis in BCa spheroids .

Data Summary

The following table summarizes key findings from studies involving this compound:

Case Studies

- Bladder Cancer Model : In a controlled study using human BCa cell lines (J82), treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. The study highlighted the potential for this compound to target cancer stem cells effectively .

- Multi-Cancer Efficacy : Additional studies have indicated that this compound also exhibits anti-proliferative effects on breast cancer and glioma cells by similarly downregulating survival pathways associated with STAT3 signaling .

特性

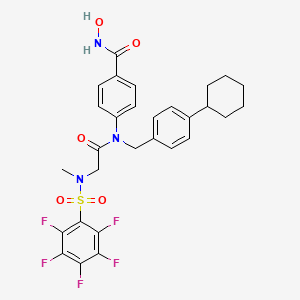

IUPAC Name |

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSUYVALAOXFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F5N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501105537 | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456632-41-9 | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of SH5-07?

A1: this compound functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It achieves this by directly binding to STAT3, disrupting its DNA-binding activity, and consequently hindering its transcriptional activity. [, ] This inhibition leads to downstream effects such as the downregulation of proteins involved in cell survival (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle progression (cyclin D1), and oncogenesis (c-Myc). []

Q2: How selective is this compound for STAT3 compared to other STAT family members?

A2: this compound demonstrates notable selectivity for STAT3 over other STAT family members. Studies have shown that this compound does not significantly affect the DNA-binding activities of STAT1 and STAT5, indicating its preferential targeting of STAT3. [, ]

Q3: What is the impact of this compound on cancer cell behavior in vitro?

A3: In vitro studies utilizing various cancer cell lines, including glioma, breast, and prostate cancer cells, have demonstrated the anticancer potential of this compound. The compound effectively inhibits the proliferation, viability, anchorage-dependent and independent growth, migration, and invasion of these cancer cells, particularly those exhibiting constitutive STAT3 activity. [, , ]

Q4: Has this compound shown efficacy in in vivo models of cancer?

A4: Yes, this compound has exhibited promising anticancer effects in vivo. Oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of both glioma and breast cancer. [, , ]

Q5: Which structural features of this compound are important for its STAT3 inhibitory activity?

A5: this compound is a benzohydroxamic acid-based molecule. Structure-activity relationship (SAR) studies have revealed key structural features crucial for its STAT3 inhibitory activity. Modifications to the pentafluorobenzene or cyclohexylbenzene moieties, or replacing the benzene ring of the benzohydroxamic acid with heterocyclic rings, generally decrease potency. [] Interestingly, analogues incorporating an alanine or (R)-configured proline linker exhibited improved inhibitory activity and selectivity against STAT3. []

Q6: Have there been efforts to improve the drug-like properties of this compound?

A6: Yes, researchers have explored modifications to the structure of this compound to enhance its drug-like properties. For instance, a proline-based analogue incorporating a tetrahydropyranyl ring instead of the cyclohexyl group (compound 5h in []) showed improved permeability. [] These efforts aim to optimize pharmacokinetic parameters and potency for potential clinical development.

Q7: Are there any 3D models being used to study this compound's effect on bladder cancer?

A7: Yes, researchers are utilizing 3D spheroid and organoid models to study the effects of this compound on bladder cancer. These models better mimic the in vivo tumor microenvironment compared to traditional monolayer cultures, potentially providing more accurate insights into drug response. Studies using these models have shown that this compound effectively reduces spheroid size, decreases ATP levels, induces cell death, and suppresses STAT3 activation in bladder cancer cells. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。